Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate
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Overview
Description
Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate is a complex organic compound known for its unique structural features and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthoate Core: The naphthoate core can be synthesized through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl phenyl sulfone under visible light irradiation.
Esterification: The ethyl ester group can be introduced through an esterification reaction, where the carboxylic acid derivative of the naphthoate core is reacted with ethanol in the presence of an acid catalyst.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the naphthoate core and the trifluoromethyl group.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfonyl groups can enhance the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 7-(4-(trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate can be compared with similar compounds such as:
Trifluoromethyl Phenyl Sulfone: Known for its use as a trifluoromethylating agent.
Ethyl 4-(trifluoromethyl)benzoate: Another compound with a trifluoromethyl group and an ester functionality.
Sulfonylated Naphthoates: Compounds with similar naphthoate cores and sulfonyl groups.
Properties
IUPAC Name |
ethyl 7-[4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6O5S/c1-2-31-19(28)15-10-14-9-13(12-3-6-16(7-4-12)20(22,23)24)5-8-17(14)18(11-15)32-33(29,30)21(25,26)27/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORFPLGWWBDOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)C3=CC=C(C=C3)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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